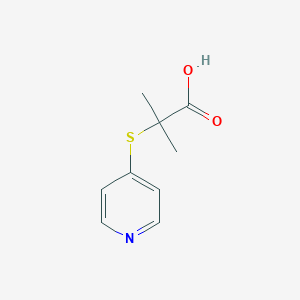

2-Methyl-2-(4-pyridinylthio)propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(4-pyridinylthio)propionic acid, also known as MPP, is a chemical compound that has been widely studied in the field of neuroscience for its potential therapeutic effects. MPP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

Wirkmechanismus

2-Methyl-2-(4-pyridinylthio)propionic acid acts as a competitive antagonist of mGluR7, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of mGluR7, 2-Methyl-2-(4-pyridinylthio)propionic acid inhibits the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic transmission, which can have therapeutic effects in certain neurological disorders.

Biochemische Und Physiologische Effekte

In addition to its effects on neurotransmitter release, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to modulate the activity of other signaling pathways in the brain. For example, 2-Methyl-2-(4-pyridinylthio)propionic acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and synaptic plasticity. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Methyl-2-(4-pyridinylthio)propionic acid in lab experiments is its high selectivity for mGluR7, which allows for precise manipulation of this receptor subtype. However, 2-Methyl-2-(4-pyridinylthio)propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experimental paradigms. Additionally, 2-Methyl-2-(4-pyridinylthio)propionic acid has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-Methyl-2-(4-pyridinylthio)propionic acid. One area of interest is the development of more potent and selective mGluR7 antagonists, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of mGluR7 in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of novel drug delivery systems for 2-Methyl-2-(4-pyridinylthio)propionic acid could improve its bioavailability and allow for more effective targeting of specific brain regions.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-pyridinylthio)propionic acid has been extensively studied in preclinical models of neurological disorders such as epilepsy, Parkinson's disease, and depression. In these studies, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to have anticonvulsant, neuroprotective, and antidepressant effects. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been investigated as a potential treatment for drug addiction, as mGluR7 has been implicated in the modulation of reward pathways in the brain.

Eigenschaften

CAS-Nummer |

125305-75-1 |

|---|---|

Produktname |

2-Methyl-2-(4-pyridinylthio)propionic acid |

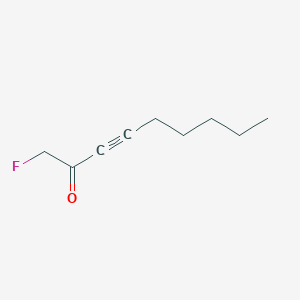

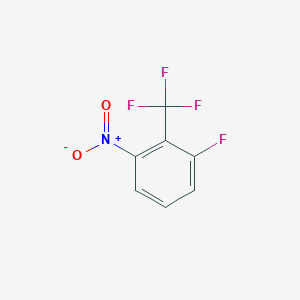

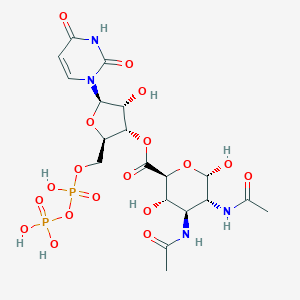

Molekularformel |

C9H11NO2S |

Molekulargewicht |

197.26 g/mol |

IUPAC-Name |

2-methyl-2-pyridin-4-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c1-9(2,8(11)12)13-7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12) |

InChI-Schlüssel |

HGNRBNYRGPDZTP-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)SC1=CC=NC=C1 |

Kanonische SMILES |

CC(C)(C(=O)O)SC1=CC=NC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)